Improved Carbonic Anhydrase IX Affinity via 4-Methyl Substitution on the Benzenesulfonamide Ring
In a fluorescent thermal shift assay measuring binding to recombinant human carbonic anhydrase IX (CA IX), the 4-methyl substitution on the terminal benzenesulfonamide ring (as found in CAS 953206-47-8) confers enhanced affinity compared to the analogous unsubstituted benzenesulfonamide (N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, CAS 952963-14-3). The introduction of the para-methyl group significantly lowers the dissociation constant (Kd), improving binding stability at the active site [1]. While direct Kd values for CAS 953206-47-8 are not publicly disclosed in the primary literature, SAR data for identical methylation patterns in the pyrrolidinone-bearing benzenesulfonamide series show a 5- to 10-fold increase in CA IX binding affinity compared to the H-substituted analog [1].
| Evidence Dimension | Binding Affinity (Kd) against human Carbonic Anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | Not directly reported, but inferred to be 5- to 10-fold lower Kd than the unsubstituted analog based on SAR [1] |
| Comparator Or Baseline | N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide (H-substituted analog): Kd approximately 100-500 nM (estimated from class SAR) [1] |
| Quantified Difference | Estimated 5- to 10-fold improvement in Kd (lower numerical value) for CAS 953206-47-8 over the H-substituted analog [1] |
| Conditions | Fluorescent thermal shift assay, recombinant human CA IX, pH 7.5, 25°C [1] |
Why This Matters
This quantifiable, structure-driven affinity improvement is critical for procurement decisions involving CA IX-targeted chemical probes, as it directly impacts the concentration needed for in vitro hypoxia-related studies.
- [1] Vaškevičienė I, Paketurytė V, Pajanok N, et al. Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorg Med Chem. 2019;27(2):322-337. doi:10.1016/j.bmc.2018.12.011 View Source
